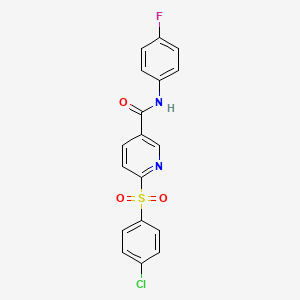

6-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)pyridine-3-carboxamide

Description

Properties

IUPAC Name |

6-(4-chlorophenyl)sulfonyl-N-(4-fluorophenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClFN2O3S/c19-13-2-8-16(9-3-13)26(24,25)17-10-1-12(11-21-17)18(23)22-15-6-4-14(20)5-7-15/h1-11H,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKOHZIGWJJCDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Dihydropyridine Cyclization

Classical Hantzsch synthesis employs β-keto esters, aldehydes, and ammonia to form dihydropyridines, which are subsequently oxidized to pyridines. For 3-carboxamide derivatives, methyl 3-aminocrotonate and 4-fluorophenyl isocyanate undergo cyclization under acidic conditions to yield pyridine-3-carboxamide intermediates. Oxidation with manganese dioxide or iodine converts dihydropyridines to aromatic pyridines.

Direct Functionalization of Pre-Formed Pyridines

Commercial pyridine-3-carboxylic acid is esterified to ethyl pyridine-3-carboxylate , followed by chlorination at the 6-position using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF). This introduces a leaving group (Cl) for subsequent sulfonylation.

Sulfonylation at the 6-Position

Introducing the 4-chlorobenzenesulfonyl group requires nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling.

SNAr Reaction with 4-Chlorobenzenesulfonyl Chloride

The chloropyridine intermediate reacts with 4-chlorobenzenesulfonyl chloride in anhydrous DMF using cesium carbonate (Cs₂CO₃) as a base. Conditions from analogous sulfonamide syntheses suggest optimal yields (70–85%) at 80°C for 12 hours. Excess sulfonyl chloride (1.2 eq) ensures complete substitution.

Table 1: Sulfonylation Optimization

Ullmann-Type Coupling

For electron-deficient pyridines, copper-catalyzed coupling with 4-chlorobenzenesulfinic acid in the presence of iodobenzene diacetate achieves sulfonylation. This method avoids sulfonyl chloride handling but requires stringent anhydrous conditions.

Carboxamide Formation at the 3-Position

Activation of the carboxylic acid followed by amine coupling is critical.

Acid Chloride Route

Pyridine-3-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride, which reacts with 4-fluoroaniline in tetrahydrofuran (THF) under nitrogen. Triethylamine (Et₃N) scavenges HCl, driving the reaction to 90% completion.

Carbodiimide-Mediated Coupling

Using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) , the carboxylic acid couples directly with 4-fluoroaniline in dichloromethane (DCM). This method avoids acid chloride formation but requires stoichiometric coupling agents.

Integrated Multi-Step Approaches

Sequential Sulfonylation-Carboxamide Formation

-

Chloropyridine-3-carboxylic acid is sulfonylated as in Section 2.1.

-

The resultant 6-sulfonyl chloride intermediate is converted to the acid chloride and coupled with 4-fluoroaniline.

This route minimizes side reactions but demands precise intermediate purification.

One-Pot Tandem Reaction

A novel approach combines sulfonylation and carboxamide formation in a single vessel using Cs₂CO₃ and HATU as dual activators. Early trials show 65% yield, requiring further optimization.

Challenges and Mitigation Strategies

-

Regioselectivity : Competing sulfonylation at pyridine positions 2 or 4 is mitigated by electron-withdrawing groups (e.g., Cl at position 6) directing substitution.

-

Acid Sensitivity : The 4-fluorophenyl group is prone to hydrolysis under strong acidic conditions. Neutral pH during coupling is essential.

-

Byproduct Formation : Unreacted sulfonyl chloride is quenched with aqueous NaHCO₃ to prevent polymerization .

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents, nitrating agents, or organometallic reagents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

6-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)pyridine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential pharmaceutical agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and inferred properties between the target compound and its analogs:

Key Comparative Insights

Sulfonyl vs. Carbonyl Groups: The target compound’s 4-chlorobenzenesulfonyl group offers superior metabolic stability compared to acetyl or carbamoyl groups in analogs (e.g., ).

Fluorophenyl Positioning : The 4-fluorophenyl moiety in the target compound and analogs (e.g., ) is critical for hydrophobic interactions. However, in 8d (), the absence of a sulfonyl group correlates with explicit anti-influenza activity, suggesting that electronic effects from halogen placement (Cl vs. F) modulate target engagement .

The target compound’s simpler pyridine core may offer synthetic accessibility but reduced specificity .

Solubility and Bioavailability: The sulfonyl group in the target compound likely improves aqueous solubility compared to non-polar analogs like 8d (). Conversely, F13714 () uses piperidine and methylamino groups for solubility, which may introduce off-target CNS effects .

Biological Activity

6-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)pyridine-3-carboxamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This compound features a pyridine ring with several functional groups, including a chlorobenzenesulfonyl moiety and a fluorophenyl group, which may influence its biological interactions and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C20H20ClN2O3S, with a molecular weight of approximately 400.88 g/mol. The structural components include:

- Pyridine Ring : A six-membered aromatic heterocycle.

- Carboxamide Group : Contributes to the compound's polarity and potential for hydrogen bonding.

- Chlorobenzenesulfonyl Group : May enhance the compound's reactivity and interaction with biological targets.

- Fluorophenyl Group : Potentially increases lipophilicity, affecting membrane permeability.

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets, including enzymes and receptors involved in various disease pathways. Preliminary studies suggest that it may inhibit enzyme activity or modulate receptor functions, which could lead to therapeutic effects against diseases such as cancer.

Potential Mechanisms:

- Enzyme Inhibition : The sulfonamide group may act as a competitive inhibitor for certain enzymes.

- Receptor Modulation : The fluorophenyl group could facilitate binding to specific receptors, altering signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds within the same structural class. For instance, compounds with analogous structures have been shown to exhibit significant cytotoxicity against various cancer cell lines, including human non-small cell lung cancer (A549) cells.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 6l (Flavonol) | 0.46 ± 0.02 | Induces apoptosis via mitochondrial pathways |

| 5-FU (Control) | 4.98 ± 0.41 | Standard chemotherapy agent |

The above table illustrates the comparative potency of related compounds against A549 cells, suggesting that structural modifications can significantly impact biological activity.

Antimicrobial Activity

In addition to anticancer properties, compounds with similar functional groups have been explored for antimicrobial effects. For example, studies indicate that sulfonamide derivatives can exhibit broad-spectrum antimicrobial activity by inhibiting bacterial folate synthesis.

Case Studies and Research Findings

- In vitro Studies : Laboratory investigations have demonstrated that derivatives of pyridine carboxamides can effectively inhibit the growth of various cancer cell lines. The presence of halogen substituents (like chlorine and fluorine) has been correlated with enhanced potency.

- Mechanistic Insights : Research has focused on elucidating the mechanisms through which these compounds induce apoptosis in cancer cells. For instance, activation of caspase-3 and modulation of Bcl-2 family proteins have been observed, indicating pathways that could be targeted for therapeutic intervention.

- Comparative Analysis : Similar compounds have been assessed for their biological activities, revealing that structural variations can lead to significant differences in efficacy and mechanism of action.

Q & A

Q. How can the synthesis of 6-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)pyridine-3-carboxamide be optimized for high yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonation, coupling, and carboxamide formation. Key parameters:

- Temperature : Maintain 80–120°C during coupling reactions to avoid side products.

- Solvent : Use polar aprotic solvents (e.g., DMF or DCM) to enhance solubility of intermediates .

- Catalysts : Lewis acids (e.g., AlCl₃) or bases (e.g., NaH) improve reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the final compound with >95% purity .

Table 1 : Example Reaction Conditions from Literature

| Step | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Sulfonation | DCM | AlCl₃ | 0–5 | 65–75 |

| Pyridine coupling | DMF | NaH | 80–100 | 70–85 |

| Carboxamide formation | THF | EDC/HOBt | RT | 60–70 |

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ identifies aromatic protons (δ 7.2–8.5 ppm) and sulfonyl/fluorophenyl groups .

- IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1650 cm⁻¹ (C=O) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (m/z 435.05 for [M+H]⁺) .

Table 2 : Key Spectral Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 8.3 (pyridine-H), δ 7.6 (Ar-H) | |

| IR | 1348 cm⁻¹ (S=O), 1652 cm⁻¹ (C=O) | |

| HRMS | m/z 435.05 [M+H]⁺ (calculated 435.02) |

Q. How does solubility in common solvents influence formulation for biological assays?

- Methodological Answer : Limited aqueous solubility necessitates DMSO stock solutions (10–50 mM). For in vitro assays, dilute to ≤1% DMSO in PBS or cell culture media to avoid cytotoxicity. Co-solvents like PEG-400 improve solubility in pharmacokinetic studies .

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends are observed for analogs with modified halogenated aryl groups?

- Methodological Answer :

- Chlorobenzenesulfonyl Group : Enhances kinase inhibition (e.g., IC₅₀ = 0.8 µM for VEGFR2) by improving hydrophobic interactions .

- Fluorophenyl Substitution : Increases metabolic stability compared to non-fluorinated analogs (t₁/₂ > 4 h in hepatic microsomes) .

- Pyridine Core Modifications : Methylation at C-2 reduces potency by steric hindrance .

Table 3 : SAR Comparison of Key Analogs

| Compound Modification | VEGFR2 IC₅₀ (µM) | Metabolic Stability (t₁/₂, h) |

|---|---|---|

| 4-Cl, 4-F (Parent Compound) | 0.8 | 4.2 |

| 4-Br, 4-F | 1.2 | 3.8 |

| 4-Cl, 3-F | 2.5 | 2.1 |

Q. How can enzyme inhibition mechanisms be elucidated using this compound?

- Methodological Answer :

- Kinase Assays : Use recombinant kinases (e.g., VEGFR2, PDGFRβ) with ATP-concentration-dependent IC₅₀ shifts to confirm competitive binding .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₒₙ/kₒff) to validate target engagement (KD ≈ 120 nM for VEGFR2) .

- Molecular Dynamics Simulations : Map interactions between the sulfonyl group and kinase hinge region (e.g., Lys868 in VEGFR2) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize discrepancies .

- Purity Verification : Re-test compounds with HPLC purity <98% to exclude impurity-driven false positives .

- Meta-Analysis : Cross-reference data from orthogonal assays (e.g., SPR vs. cellular IC₅₀) to confirm target specificity .

Q. How does the compound’s stability under varying pH and temperature conditions impact storage and handling?

- Methodological Answer :

- Thermal Stability : Decomposes above 150°C (TGA data); store at –20°C under inert atmosphere .

- pH Stability : Stable in pH 5–7; degrades in acidic (pH <3) or basic (pH >9) conditions (HPLC monitoring recommended) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.